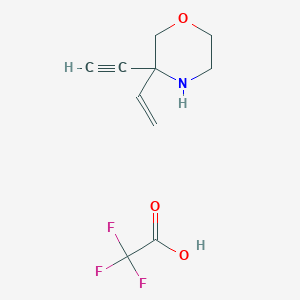

3-Ethenyl-3-ethynylmorpholine;2,2,2-trifluoroacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Ethenyl-3-ethynylmorpholine;2,2,2-trifluoroacetic acid is a compound with the molecular formula C10H12F3NO3 and a molecular weight of 251.205. This compound is notable for its unique structure, which includes both ethenyl and ethynyl groups attached to a morpholine ring, along with a trifluoroacetic acid moiety.

Métodos De Preparación

The synthesis of 3-Ethenyl-3-ethynylmorpholine;2,2,2-trifluoroacetic acid involves several steps. Typically, the preparation starts with the formation of the morpholine ring, followed by the introduction of ethenyl and ethynyl groups. The final step involves the addition of the trifluoroacetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

3-Ethenyl-3-ethynylmorpholine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

Substitution: The ethenyl and ethynyl groups can undergo substitution reactions with suitable reagents, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Ethenyl-3-ethynylmorpholine; TFA is utilized as a reagent and catalyst in various organic reactions. Its ability to stabilize intermediates and facilitate reactions makes it valuable in synthetic chemistry.

Key Applications :

- Catalysis : Acts as an acid catalyst for one-pot reactions leading to high yields of products under mild conditions .

- Solvent Properties : Serves as a solvent in reactions requiring high volatility and solubility in organic media .

Theranostic Applications

Recent studies have explored TFA's role as a theranostic agent, particularly in the field of chemical ablation for solid tissues. This application leverages its imaging capabilities combined with therapeutic effects.

Case Study :

A study evaluated TFA's efficacy in ex vivo porcine liver tissue, demonstrating its potential for non-invasive imaging and localized tissue destruction. The optimal imaging sequence was determined using Fluorine-19 magnetic resonance imaging (19F-MRI), which enabled real-time visualization of TFA distribution and tissue damage assessment .

Biomedical Research

The compound has been investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceutical formulations.

Research Findings :

- TFA has been shown to enhance the solubility of certain drugs, improving their bioavailability .

- Its role in peptide synthesis is significant, particularly in the removal of protecting groups during synthesis processes .

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Catalyst for N-aryl-3-aminodihydropyrrol derivatives | High yield, simplified procedures |

| Chemical Ablation | Theranostic agent for tissue destruction | Efficacious imaging and tissue targeting |

| Drug Formulation | Stabilizing agent | Improved solubility and bioavailability |

Mecanismo De Acción

The mechanism of action of 3-Ethenyl-3-ethynylmorpholine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound’s ethenyl and ethynyl groups allow it to participate in various chemical reactions, while the trifluoroacetic acid moiety can influence its reactivity and stability. These interactions can affect biological pathways and molecular targets, leading to its observed effects .

Comparación Con Compuestos Similares

3-Ethenyl-3-ethynylmorpholine;2,2,2-trifluoroacetic acid can be compared with other similar compounds, such as:

Trifluoroacetic acid derivatives: These compounds share the trifluoroacetic acid moiety but differ in their other functional groups.

Morpholine derivatives: Compounds with a morpholine ring but different substituents.

Ethenyl and ethynyl compounds: Compounds containing ethenyl and ethynyl groups but lacking the morpholine ring or trifluoroacetic acid moiety

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Actividad Biológica

The compound 3-Ethenyl-3-ethynylmorpholine; 2,2,2-trifluoroacetic acid is a synthetic organic molecule that combines the morpholine structure with ethynyl and ethenyl groups, alongside the strong acid trifluoroacetic acid (TFA). Understanding its biological activity is crucial for its applications in medicinal chemistry and related fields. This article reviews the biological activity of this compound, focusing on its interactions, effects on biological systems, and implications for drug development.

Structure

- Molecular Formula: C₉H₈F₃N

- Molecular Weight: 201.16 g/mol

- IUPAC Name: 3-Ethenyl-3-ethynylmorpholine; 2,2,2-trifluoroacetic acid

Characteristics of Trifluoroacetic Acid

Trifluoroacetic acid is known for its strong acidity and unique properties:

- pKa Value: Approximately 0.23, indicating its strength as an acid.

- Physical Form: Colorless liquid with a pungent odor.

- Uses: Commonly used in organic synthesis, particularly in peptide synthesis and as a solvent in chromatography .

The biological activity of 3-Ethenyl-3-ethynylmorpholine; TFA is influenced by both the morpholine structure and the trifluoroacetate ion. The morpholine ring can interact with various biological targets due to its ability to form hydrogen bonds and engage in π-π stacking interactions. The trifluoroacetate moiety can enhance solubility and stability in biological systems.

Antibacterial Activity

Recent studies have shown that compounds containing morpholine derivatives exhibit significant antibacterial properties. For instance, a case study evaluated the antibacterial activity of alkylguanidino urea compounds in both trifluoroacetate and hydrochloride salt forms. The results indicated that while both salts exhibited similar biological profiles, the presence of TFA could potentially affect assay accuracy due to residual acidity .

Cytotoxicity and Safety Profile

The cytotoxicity of trifluoroacetic acid has been documented in various assays. It has been shown to induce cellular stress responses and apoptosis in certain cell lines. The toxicity is attributed to its strong acidic nature and potential to disrupt cellular membranes .

Table 1: Summary of Biological Activities

Study on Morpholine Derivatives

A focused study explored the impact of counterions on the biological activity of morpholine derivatives. The results highlighted that the presence of trifluoroacetate ions could modulate the effectiveness of antibacterial compounds, suggesting that careful consideration of counterion effects is essential during drug development .

Environmental Impact Assessment

Research has also examined the environmental risks associated with trifluoroacetic acid. It is not only toxic to aquatic life but also persists in the environment due to its slow degradation rates. This raises concerns regarding its accumulation in water sources and potential effects on human health through bioaccumulation .

Propiedades

IUPAC Name |

3-ethenyl-3-ethynylmorpholine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.C2HF3O2/c1-3-8(4-2)7-10-6-5-9-8;3-2(4,5)1(6)7/h1,4,9H,2,5-7H2;(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBFXRZQIKGHFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(COCCN1)C#C.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.